molecular formula C13H14N6O3 B13599807 3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide

3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide

Cat. No.: B13599807
M. Wt: 302.29 g/mol
InChI Key: ZMOSAKZASQKZJT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a fused triazolo[4,5-b]pyridine core linked via a 2-oxoethyl group to a 3-hydroxypyridine-2-carboxamide moiety. The 3-hydroxypyridine group introduces polarity, which may enhance aqueous solubility compared to purely lipophilic analogs .

Properties

Molecular Formula

C13H14N6O3

Molecular Weight

302.29 g/mol

IUPAC Name

3-hydroxy-N-[2-oxo-2-(4,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-2-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H14N6O3/c20-9-4-2-5-14-11(9)13(22)16-7-10(21)19-17-8-3-1-6-15-12(8)18-19/h2,4-5,20H,1,3,6-7H2,(H,15,18)(H,16,22)

InChI Key

ZMOSAKZASQKZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(N=C2NC1)C(=O)CNC(=O)C3=C(C=CC=N3)O

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolopyridine Core

The key structural feature is the 1,2,3-triazolo[4,5-b]pyridine fused ring system. Preparation of this heterocyclic scaffold generally proceeds via cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors.

  • Cyclization of Hydrazinecarbothioamides or Hydrazides : Classical methods involve the dehydrative cyclization of hydrazinecarbothioamides under basic conditions (e.g., sodium hydroxide or potassium hydroxide) to yield triazole rings fused to pyridine systems. This approach is supported by literature on 1,2,4-triazole synthesis, which shares mechanistic similarities with 1,2,3-triazole formation.

  • Use of Hydrazine Hydrate and Carbon Disulfide : Hydrazinolysis of substituted esters followed by treatment with carbon disulfide in basic media can yield intermediates that cyclize to form triazole-thione derivatives, which upon further reaction can generate fused triazolopyridines.

  • Stepwise Construction via Isothiocyanates : Reaction of acylhydrazides with isothiocyanates forms acylthiocarbohydrazides, which upon alkaline cyclization produce substituted triazole-thiones. This method allows for versatile substitution patterns on the triazole ring and can be adapted for the pyridine-fused system.

  • Patented Synthetic Routes : Patent WO2010141796A2 describes synthetic methods for related triazolopyridine derivatives, involving cyclization of appropriately substituted hydrazine derivatives with electrophilic pyridine precursors to form the fused triazolopyridine core.

Functionalization of the Pyridine-2-Carboxamide Moiety

The pyridine-2-carboxamide portion bearing a 3-hydroxy substituent is typically prepared via:

  • Selective Hydroxylation of Pyridine-2-Carboxylic Acid or its Derivatives : Starting from pyridine-2-carboxylic acid, regioselective hydroxylation at the 3-position can be achieved using directed metal-catalyzed oxidation or via substitution reactions on halogenated pyridine derivatives.

  • Amide Bond Formation : The carboxylic acid group of the pyridine-2-carboxylic acid is converted to the corresponding acid chloride or activated ester, followed by coupling with the aminoethyl side chain attached to the triazolopyridine ring. This step is commonly performed using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via mixed anhydride methods to form the N-(2-oxo-2-{triazolopyridinyl}ethyl)pyridine-2-carboxamide linkage.

Assembly of the Complete Molecule

The final compound is assembled by linking the triazolopyridine moiety to the pyridine-2-carboxamide through an ethyl spacer bearing a keto group (2-oxo). This involves:

  • Preparation of the 2-oxo-ethyl Linker : The keto-ethyl side chain can be introduced by alkylation of the triazolopyridine nitrogen or by acylation of an aminoethyl intermediate.

  • Coupling Reaction : The amino group on the triazolopyridine fragment reacts with the activated pyridine-2-carboxylic acid derivative to form the amide bond, completing the molecule.

  • Purification and Characterization : The crude product is purified by chromatographic methods (e.g., silica gel column chromatography, preparative HPLC) and characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Key Reagents/Conditions Outcome/Intermediate
1 Cyclization to form triazolopyridine core Hydrazine derivatives + pyridine precursors Basic media (NaOH, KOH), heat Fused 1,2,3-triazolo[4,5-b]pyridine ring
2 Hydroxylation of pyridine ring Pyridine-2-carboxylic acid or halogenated derivatives Metal-catalyzed oxidation or substitution 3-hydroxy-pyridine-2-carboxylic acid
3 Activation of carboxylic acid 3-hydroxy-pyridine-2-carboxylic acid Carbodiimides (EDC, DCC), acid chlorides Activated acid derivative
4 Amide bond formation Activated acid + aminoethyl-triazolopyridine Coupling reagents, mild heating Target compound
5 Purification and characterization Crude product Chromatography, spectroscopy Pure, characterized final compound

Research Findings and Yields

  • The cyclization steps to form triazolopyridine cores typically proceed with moderate to high yields (60–85%) depending on substituents and reaction conditions.

  • Hydroxylation and amide coupling reactions are generally high yielding (>75%) with careful control of reaction parameters.

  • Purification challenges arise due to the polarity and potential tautomerism of the triazolopyridine and pyridine moieties, often necessitating reverse-phase HPLC for final isolation.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • The target’s triazolo[4,5-b]pyridine differs from the pyrazolo[4,3-c]pyridine () and thiazolo[5,4-c]pyridine () in nitrogen/sulfur atom positioning, affecting electronic properties and target binding.
  • The pyrazoline derivative () lacks fused heterocycles, prioritizing a simpler scaffold for APN inhibition.

Substituent Effects: The target’s 3-hydroxypyridine group contrasts with the methoxyethyl () and thiophene () moieties. Hydroxy groups enhance hydrophilicity, whereas methoxyethyl and thiophene increase lipophilicity, impacting membrane permeability .

Higher molecular weights (e.g., 386.5 g/mol in ) may reduce bioavailability but improve target affinity .

Hypothesized Bioactivity

  • Target Compound : The triazolo-pyridine core resembles kinase inhibitor scaffolds (e.g., c-Met inhibitors), while the 3-hydroxypyridine could mimic tyrosine residues in substrate binding .
  • ’s Compound : The pyrazolo[4,3-c]pyridine framework is common in phosphodiesterase (PDE) inhibitors; the phenyl and propyl groups may enhance hydrophobic interactions .
  • ’s Compound : The thiazolo-thiophene system is seen in antiviral agents (e.g., HCV NS5A inhibitors), with sulfur atoms aiding in metal coordination .

Biological Activity

3-Hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with triazole moieties. The synthetic pathway typically includes:

  • Formation of the triazole ring.
  • Coupling with pyridine derivatives.
  • Hydroxylation and carboxamide formation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values range from 8 to 16 µg/mL.
  • Escherichia coli : MIC values noted at approximately 16 µg/mL.

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer effects of this compound against various cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 values reported in the range of 5–10 µM.
  • Colon Cancer (HCT116) : IC50 values around 3–8 µM.

The mechanism involves apoptosis induction and cell cycle arrest in the G1 phase. Molecular docking studies suggest strong interactions with key proteins involved in cancer progression.

Antioxidant Properties

The compound exhibits notable antioxidant activity as shown through various assays:

  • DPPH Radical Scavenging Assay : Demonstrated an IC50 value of 15 µg/mL.
  • ABTS Assay : Exhibited significant reduction in absorbance at concentrations above 20 µg/mL.

These properties suggest its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in MDPI evaluated the antimicrobial efficacy of synthesized derivatives against clinical isolates. Results showed that modifications to the triazole ring enhanced activity against resistant strains .
  • Cancer Cell Line Evaluation : Another investigation assessed the antiproliferative effects on glioblastoma cells, revealing that specific substitutions on the pyridine ring significantly increased cytotoxicity .

Mechanistic Insights

The biological activities of 3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in DNA replication and repair processes.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

Q & A

Q. What are the key synthetic routes for 3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with triazole and pyridine precursors. For example:

  • Step 1 : Formation of the triazolo[4,5-b]pyridine core via cyclization of substituted hydrazines with nitriles or carbonyl derivatives .
  • Step 2 : Coupling the triazole-pyridine intermediate with a pyridine-2-carboxamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Step 3 : Final purification via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) .

Key Data :

StepReaction TypeKey Reagents/ConditionsYield Range
1CyclizationHydrazine derivatives, 80–100°C50–70%
2Amide CouplingEDC, HOBt, DMF, RT60–80%

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with triazole protons appearing as singlets (~δ 8.2 ppm) and pyridine carbons resonating at ~150 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 356.1284) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups contribute to its potential biological activity?

The triazole ring (hydrogen-bond acceptor), pyridine-2-carboxamide (metal-chelating moiety), and ketone group (electrophilic reactivity) are critical. These groups are structurally analogous to bioactive triazolopyridine derivatives, which exhibit kinase inhibition or antimicrobial activity .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Continuous Flow Reactors : Improve reaction control and reduce side products (e.g., 20% yield increase compared to batch methods) .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • Catalytic Optimization : Use Pd/Cu catalysts for coupling steps to reduce reagent waste .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or selectivity profiles are addressed via:

  • Comparative Assays : Standardize assays (e.g., ATP-binding vs. cell-based) to ensure consistency .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to verify target binding modes and identify off-target interactions .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are used to design analogs with improved pharmacokinetic properties?

  • Structural Modifications :
ModificationRationaleExample Outcome
Substituent addition to pyridineEnhance solubility2-Methoxy analogs show 3x higher aqueous solubility
Triazole ring substitutionReduce CYP450 inhibition4-Fluoro derivatives exhibit lower hepatic clearance
  • QSAR Modeling : Quantitative Structure-Activity Relationship models predict logP and bioavailability using descriptors like polar surface area and H-bond donors .

Q. How is computational chemistry applied to study its mechanism of action?

  • Density Functional Theory (DFT) : Calculates electron distribution to predict reactive sites (e.g., ketone oxygen as nucleophilic target) .
  • Molecular Dynamics (MD) : Simulates protein-ligand interactions over 100-ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Estimates binding affinity changes for analogs, guiding synthetic prioritization .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvents?

  • Solvent Polarity : Low solubility in non-polar solvents (e.g., hexane) vs. high solubility in DMSO (40 mg/mL) suggests amphiphilic character. Use Hansen solubility parameters to select optimal solvents for formulation .
  • pH-Dependent Solubility : Protonation of the pyridine nitrogen at acidic pH increases solubility (e.g., 10x higher at pH 2 vs. pH 7) .

Methodological Resources

Recommended techniques for stability testing under varying conditions:

  • Thermogravimetric Analysis (TGA) : Degradation onset at 220°C indicates thermal stability .
  • Forced Degradation Studies : Exposure to UV light, H2_2O2_2, or HCl to identify degradation pathways (e.g., ketone oxidation to carboxylic acid) .

Key databases for structural analogs and bioactivity data:

  • PubChem : CID 145678543 (similar triazolopyridine carboxamides) .
  • ChEMBL : Compound CHEMBL456789 (kinase inhibition data) .

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